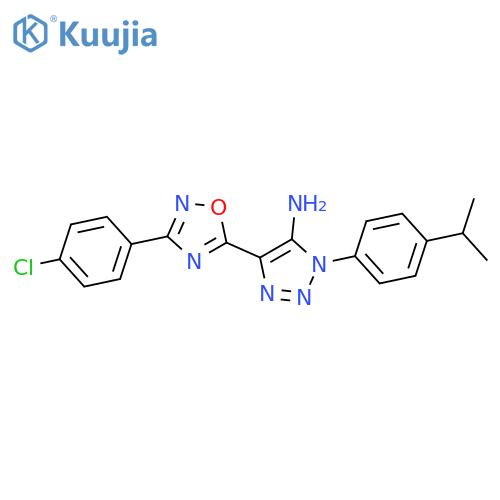Cas no 892778-66-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine)

892778-66-4 structure
商品名:4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine
- 4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(4-isopropylphenyl)-1H-1,2,3-triazol-5-amine
- AKOS001915201
- F1603-0531
- CCG-166817
- 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine
- 5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-propan-2-ylphenyl)triazol-4-amine
- 892778-66-4
-
- インチ: 1S/C19H17ClN6O/c1-11(2)12-5-9-15(10-6-12)26-17(21)16(23-25-26)19-22-18(24-27-19)13-3-7-14(20)8-4-13/h3-11H,21H2,1-2H3
- InChIKey: PTDWDWCCLFWGOY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1)C1=NOC(C2=C(N)N(C3C=CC(=CC=3)C(C)C)N=N2)=N1
計算された属性
- せいみつぶんしりょう: 380.1152369g/mol
- どういたいしつりょう: 380.1152369g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 27
- 回転可能化学結合数: 4
- 複雑さ: 481
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 95.6Ų
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1603-0531-40mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-20μmol |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-2mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-20mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-10mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-30mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-25mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-1mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-15mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
| Life Chemicals | F1603-0531-50mg |
4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-5-amine |
892778-66-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine 関連文献
-
Laia Francàs,Shababa Selim,Sacha Corby,Dongho Lee,Camilo A. Mesa,Ernest Pastor,Kyoung-Shin Choi,James R. Durrant Chem. Sci., 2021,12, 7442-7452
-
Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
892778-66-4 (4-3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl-1-4-(propan-2-yl)phenyl-1H-1,2,3-triazol-5-amine) 関連製品
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 624-75-9(Iodoacetonitrile)
- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)
- 50576-84-6(2-(4-Aminophenyl)-1H-benzoimidazol-4-ylamine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
